molecular formula C22H27N3O3S B2629607 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203422-65-4

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2629607
M. Wt: 413.54
InChI Key: TVJBCQYPSLGQPN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of urea derivatives and has been shown to exhibit promising biological activities.

Scientific Research Applications

Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives

The synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile through the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate has been studied. This compound's reactivity towards various chemical agents and its antimicrobial activity highlight the potential for developing novel bioactive molecules (Elkholy & Morsy, 2006).

Development of Histone Deacetylase Inhibitors

A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibiting potent histone deacetylase (HDAC) inhibitory activity and cytotoxicity to prostate cancer cells has been developed. This underscores the therapeutic potential of such compounds in cancer treatment (Liu et al., 2015).

Discovery of GPR119 Agonists

The discovery and optimization of novel agonists of GPR119 for potential therapeutic applications were facilitated by the development of 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles. This work demonstrates the significance of structural modification in enhancing drug efficacy (Wang et al., 2014).

Novel Synthesis Routes and Cyclization Reactions

Intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides utilizing the Pummerer reaction highlights a method for synthesizing tetrahydroquinolines, illustrating the versatility of these compounds in organic synthesis (Toda et al., 1999).

Anticonvulsant Activity of Urea/Thiourea Derivatives

A series of urea/thiourea derivatives were synthesized and evaluated for their anticonvulsant activity, providing insights into the potential for developing new treatments for seizure disorders (Thakur et al., 2017).

properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJBCQYPSLGQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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